2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide 2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9072209
InChI: InChI=1S/C24H16N2O4S/c27-22(13-29-21-11-5-8-15-6-1-3-9-17(15)21)26-24-25-19(14-31-24)18-12-16-7-2-4-10-20(16)30-23(18)28/h1-12,14H,13H2,(H,25,26,27)
SMILES: C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Molecular Formula: C24H16N2O4S
Molecular Weight: 428.5 g/mol

2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

CAS No.:

Cat. No.: VC9072209

Molecular Formula: C24H16N2O4S

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide -

Specification

Molecular Formula C24H16N2O4S
Molecular Weight 428.5 g/mol
IUPAC Name 2-naphthalen-1-yloxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C24H16N2O4S/c27-22(13-29-21-11-5-8-15-6-1-3-9-17(15)21)26-24-25-19(14-31-24)18-12-16-7-2-4-10-20(16)30-23(18)28/h1-12,14H,13H2,(H,25,26,27)
Standard InChI Key CEGVRLSNLREEIT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O

Introduction

Synthesis of Related Compounds

While specific synthesis details for 2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide are not available, related compounds often involve multi-step reactions. For instance, the synthesis of similar compounds typically involves the formation of intermediate structures like 2-(naphthalen-1-yloxy) acetohydrazide, which can be prepared by reacting 1-naphthol with ethyl chloroacetate followed by hydrazine hydrate . The incorporation of thiazole and chromene moieties would require additional steps involving appropriate thiazole precursors and chromene derivatives.

Biological Activities of Related Compounds

Compounds with similar structures have shown promising biological activities. For example, N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamide exhibits potent antibacterial activity against B. subtilis and E. coli . Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and anticancer properties . These findings suggest that compounds with diverse pharmacophores can exhibit a range of biological activities.

Spectroscopic Characterization

The characterization of organic compounds typically involves spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the IR spectrum of 2-(naphthalen-1-yloxy) acetohydrazide shows peaks indicative of amide and ether linkages . Similarly, the structure of 2-(naphthalen-1-yloxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide would be confirmed by the presence of specific peaks in its IR and NMR spectra, reflecting the naphthalene, thiazole, and chromene components.

Data Table: Biological Activities of Related Compounds

CompoundBiological ActivityMIC/IC50 Values
N-[3-chloro-2-oxo-4-(4-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamideAntibacterial16-64 μg/mL
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial, AnticancerNot specified

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